4-Tert-butylbenzene-1,3-diol

Description

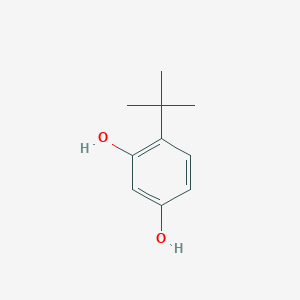

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKODUYVZRLSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176550 | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2206-50-0 | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 4-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Tert-butylbenzene-1,3-diol from Resorcinol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 4-tert-butylbenzene-1,3-diol, commonly known as 4-tert-butylresorcinol. This compound serves as a valuable intermediate in the production of antioxidants, polymer stabilizers, and active pharmaceutical ingredients.[1] The primary and most efficient route to this molecule is the direct Friedel-Crafts alkylation of resorcinol, an electrophilic aromatic substitution reaction. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, outline purification and characterization techniques, and address critical safety considerations for researchers and chemical development professionals.

Core Principles: The Friedel-Crafts Alkylation Mechanism

The synthesis of 4-tert-butylresorcinol is a classic example of the Friedel-Crafts alkylation, a fundamental reaction in organic chemistry for attaching alkyl substituents to an aromatic ring.[2] The reaction is typically catalyzed by a Brønsted or Lewis acid.

Causality of Reagent Roles:

-

Resorcinol (1,3-dihydroxybenzene): The aromatic substrate. The two hydroxyl (-OH) groups are strong activating groups, donating electron density into the benzene ring through resonance. This makes the ring highly nucleophilic and susceptible to attack by an electrophile. They are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves (positions 2, 4, and 6).

-

Alkylating Agent (tert-Butanol): The source of the tert-butyl group. In the presence of a strong acid, tert-butanol is protonated, and subsequently loses a molecule of water to form a relatively stable tertiary carbocation (the tert-butyl cation). This carbocation is the active electrophile in the reaction.

-

Acid Catalyst: The initiator of the reaction. Its role is to facilitate the generation of the tert-butyl carbocation from the alkylating agent.[3][4] While traditional methods used strong mineral acids like sulfuric acid, modern approaches often employ solid acid catalysts such as zeolites to improve selectivity and simplify work-up.[1][4]

The Reaction Pathway:

The mechanism proceeds through a direct C-alkylation pathway:

-

Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butanol. This intermediate readily eliminates water to form the tert-butyl carbocation.

-

Electrophilic Aromatic Substitution: The electron-rich resorcinol ring attacks the tert-butyl carbocation. The attack occurs preferentially at the C4 position. This is due to a combination of factors: the C2 position is sterically hindered by the two adjacent hydroxyl groups, and the C4 position is electronically activated by both hydroxyls (para to one, ortho to the other). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes a proton from the carbon atom where the tert-butyl group has attached, restoring the aromaticity of the ring and yielding the final product, 4-tert-butylresorcinol.

A potential side reaction is the formation of 4,6-di-tert-butylresorcinol, which can occur if the reaction is allowed to proceed for too long or with an excess of the alkylating agent.[5]

Caption: The three-step mechanism for the Friedel-Crafts alkylation of resorcinol.

Experimental Protocol: Synthesis of 4-tert-butylresorcinol

This protocol is a representative procedure adapted from established methodologies.[3] Researchers should perform their own risk assessment and optimization based on their laboratory conditions.

Reagents and Equipment:

-

Reagents: Resorcinol, tert-butanol (TBA), solid acid catalyst (e.g., Amberlyst-15 or a zeolite like H-BEA), ethanol, ethyl acetate, brine, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask (e.g., 250 mL), reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, Buchner funnel and flask, standard laboratory glassware.

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Resorcinol | 110.11 | 11.0 g | 0.10 | 1.0 |

| tert-Butanol (TBA) | 74.12 | 24.0 g | 0.32 | 3.2 |

| Solid Acid Catalyst | N/A | ~1.0 g | N/A | Catalytic |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (11.0 g) and tert-butanol (24.0 g).

-

Catalyst Addition: Add the solid acid catalyst (~1.0 g) to the mixture.

-

Reaction Execution: Attach a reflux condenser and heat the stirred mixture in an oil bath to 120°C. Maintain this temperature for 4-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete (as indicated by the consumption of resorcinol), cool the mixture to room temperature.

-

Catalyst Removal: Dilute the reaction mixture with ethanol (20 mL) and filter to remove the solid acid catalyst.[3]

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the excess tert-butanol and ethanol.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Caption: A streamlined workflow for the synthesis of 4-tert-butylresorcinol.

Purification and Characterization

The crude product is typically a solid that can be purified by recrystallization.

-

Purification: Recrystallization from a suitable solvent system, such as an ethanol/water mixture or n-hexane, is effective for obtaining a high-purity product. The crude solid is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals, which are then collected by vacuum filtration.

Characterization Data:

The identity and purity of the final product are confirmed using standard spectroscopic techniques.

| Method | Expected Results for this compound |

| ¹H NMR | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~6.2-6.3 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), Hydroxyl protons will appear as broad singlets. |

| ¹³C NMR | δ (ppm): ~31.5 (C(C H₃)₃), ~34.0 (C (CH₃)₃), ~102.0 (Ar-C), ~106.0 (Ar-C), ~125.0 (Ar-C), ~148.0 (Ar-C), ~155.0 (Ar-C), ~156.0 (Ar-C). |

| IR (cm⁻¹) | ~3300-3400 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~1600 (C=C stretch, aromatic). |

| Mass Spec (EI) | m/z: 166 (M⁺), 151 ([M-CH₃]⁺). |

Safety, Handling, and Waste Disposal

Adherence to safety protocols is paramount when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield. All operations should be conducted within a certified chemical fume hood.

-

Reagent Hazards:

-

Resorcinol: Harmful if swallowed and causes skin and serious eye irritation.[6][7][8][9] It is an environmental hazard and toxic to aquatic life.[8] Avoid creating dust. It is light-sensitive and may turn pink upon exposure to light.[6]

-

tert-Butanol: A flammable liquid and vapor. It can cause respiratory irritation and serious eye irritation.

-

-

Handling:

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

-

Aqueous waste should be neutralized before disposal.

-

Organic waste containing solvents should be collected in a designated halogen-free solvent waste container.

-

The solid acid catalyst can often be regenerated by washing and drying, or disposed of as solid chemical waste.

-

Conclusion

The Friedel-Crafts alkylation of resorcinol with tert-butanol provides a reliable and scalable method for the synthesis of this compound. The use of solid acid catalysts represents a greener and more efficient alternative to traditional homogeneous acid catalysts, simplifying product isolation and minimizing corrosive waste streams. Careful control of reaction conditions is necessary to maximize the yield of the desired mono-alkylated product and prevent the formation of the di-substituted byproduct. The procedures and data presented in this guide offer a solid foundation for researchers undertaking this synthesis.

References

-

Marakatti, V.S., & Gaigneaux, E.M. (2021). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. Catalysis Communications, 152, 106291. [Link]

-

Guo, Z., & Liang, X. (2023). Efficient procedure for biodiesel synthesis from waste oil and t-butylation of resorcinol using a porous microtube polymer-based solid acid. RSC Advances, 13(45), 31635-31643. [Link]

- Henan Xurui New Material Technology Co., Ltd. (2022). Novel 4-butylresorcinol synthesis method. CN114014902A.

- Zhejiang Shengxiao Chemical Co., Ltd. (2013). Preparation method for 4-butylresorcinol. CN103159596A.

-

Aprile, C., et al. (2019). Friedel-Crafts alkylation of resorcinol with methyl-tert-butylether over immobilized Keggin tungstophosphoric acid heterogeneous catalysts. DIAL.pr. [Link]

- Galen, S.A. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US9650337B2.

-

ResearchGate. (n.d.). Catalytic alkylation of resorcinol to 4-tert-butyl resorcinol and 4,6-di tert-butyl resorcinol. [Link]

-

Techno Pharmchem. (2021). RESORCINOL MATERIAL SAFETY DATA SHEET. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Resorcinol. [Link]

-

Price, C. C. (2011). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dl.icdst.org [dl.icdst.org]

- 3. Efficient procedure for biodiesel synthesis from waste oil and t -butylation of resorcinol using a porous microtube polymer-based solid acid - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00394A [pubs.rsc.org]

- 4. Friedel-Crafts alkylation of resorcinol with methyl-tert-butylether over immobilized Keggin tungstophosphoric acid heterogeneous catalysts | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. researchgate.net [researchgate.net]

- 6. Resorcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. carlroth.com [carlroth.com]

Navigating Isomeric Complexity: A Technical Guide to the Spectroscopic Data of 4-Alkyl-Substituted Benzene-1,3-diols

Introduction: The Critical Distinction Between 4-tert-butyl and 4-n-butylbenzene-1,3-diol

In the realm of drug development and fine chemical synthesis, precise molecular characterization is paramount. The constitutional isomerism of substituted aromatic compounds presents a frequent challenge, where a subtle change in the arrangement of atoms can lead to significant differences in physical, chemical, and biological properties. This guide addresses the spectroscopic characterization of 4-substituted benzene-1,3-diols, with a particular focus on the distinction between the tert-butyl and n-butyl isomers.

While the query for "4-tert-butylbenzene-1,3-diol" is specific, a thorough review of scientific literature and chemical databases reveals a scarcity of experimental spectroscopic data for this particular isomer. Conversely, its isomer, 4-n-butylbenzene-1,3-diol (also known as 4-n-butylresorcinol), is a well-characterized compound, widely recognized for its application as a potent tyrosinase inhibitor in the cosmetics and pharmaceutical industries for treating hyperpigmentation.[1][2][3][4][5]

This guide, therefore, takes a comprehensive approach. It will first present the available experimental spectroscopic data for the commercially significant 4-n-butylbenzene-1,3-diol . Subsequently, it will provide a detailed, predicted spectroscopic analysis for the less-documented This compound , highlighting the anticipated differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This comparative methodology is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to distinguish between these isomers and to underscore the importance of rigorous spectroscopic analysis in chemical research.

Molecular Structures and Isomerism

The fundamental difference between the two molecules lies in the structure of the butyl group attached to the benzene-1,3-diol (resorcinol) core.

Figure 1: Chemical structures of 4-n-butylbenzene-1,3-diol and this compound.

Part 1: Spectroscopic Analysis of 4-n-Butylbenzene-1,3-diol

4-n-butylbenzene-1,3-diol is the more extensively studied isomer, with a range of applications stemming from its biological activity.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-n-butylbenzene-1,3-diol is characterized by signals corresponding to the aromatic protons and the protons of the n-butyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (position 2) | ~6.8 - 7.0 | Doublet | 1H |

| Aromatic H (position 5) | ~6.2 - 6.4 | Doublet of Doublets | 1H |

| Aromatic H (position 6) | ~6.2 - 6.4 | Doublet | 1H |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet | 2H |

| Methylene (-CH₂-) adjacent to ring | ~2.4 - 2.6 | Triplet | 2H |

| Methylene (-CH₂-) | ~1.4 - 1.6 | Sextet | 2H |

| Methylene (-CH₂-) | ~1.2 - 1.4 | Sextet | 2H |

| Methyl (-CH₃) | ~0.8 - 1.0 | Triplet | 3H |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for its ability to better resolve hydroxyl proton signals, which can sometimes exchange with trace amounts of water in other solvents, leading to broad or absent peaks.

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-1 (C-OH) | ~155 - 158 |

| Aromatic C-3 (C-OH) | ~155 - 158 |

| Aromatic C-4 (C-butyl) | ~140 - 143 |

| Aromatic C-2 | ~102 - 105 |

| Aromatic C-5 | ~106 - 109 |

| Aromatic C-6 | ~129 - 132 |

| Methylene (-CH₂-) adjacent to ring | ~35 - 38 |

| Methylene (-CH₂-) | ~33 - 36 |

| Methylene (-CH₂-) | ~22 - 25 |

| Methyl (-CH₃) | ~13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |

| O-H Stretch (phenolic) | 3200 - 3600 (broad) | Presence of hydroxyl groups, often hydrogen-bonded. |

| C-H Stretch (aromatic) | 3000 - 3100 | Aromatic ring C-H bonds. |

| C-H Stretch (aliphatic) | 2850 - 2960 | C-H bonds of the n-butyl group. |

| C=C Stretch (aromatic) | 1500 - 1600 | Aromatic ring skeletal vibrations. |

| C-O Stretch (phenolic) | 1150 - 1250 | Carbon-oxygen single bond of the phenol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of 4-n-butylbenzene-1,3-diol is 166.22 g/mol .[1]

-

Molecular Ion (M⁺): m/z = 166

-

Key Fragmentation Pattern: A prominent fragmentation pathway is the benzylic cleavage, resulting in the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation at m/z = 123.

Figure 2: A generalized workflow for obtaining a mass spectrum.

Part 2: Predicted Spectroscopic Analysis of this compound

In the absence of readily available experimental data, the following spectroscopic characteristics for this compound are predicted based on established principles of spectroscopy and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key difference in the NMR spectra will arise from the high symmetry of the tert-butyl group compared to the n-butyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (position 2) | ~6.9 - 7.1 | Doublet | 1H |

| Aromatic H (position 5) | ~6.3 - 6.5 | Doublet of Doublets | 1H |

| Aromatic H (position 6) | ~6.3 - 6.5 | Doublet | 1H |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet | 2H |

| Methyl (-CH₃) of tert-butyl | ~1.2 - 1.4 | Singlet | 9H |

Key Predicted Difference: The most striking difference will be the presence of a sharp singlet integrating to 9 protons for the tert-butyl group, in contrast to the multiple signals (two sextets and a triplet) of the n-butyl chain.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-1 (C-OH) | ~155 - 158 |

| Aromatic C-3 (C-OH) | ~155 - 158 |

| Aromatic C-4 (C-tert-butyl) | ~148 - 151 |

| Aromatic C-2 | ~102 - 105 |

| Aromatic C-5 | ~106 - 109 |

| Aromatic C-6 | ~126 - 129 |

| Quaternary C of tert-butyl | ~34 - 37 |

| Methyl (-CH₃) of tert-butyl | ~31 - 34 |

Key Predicted Difference: The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The chemical shift of the aromatic carbon attached to the tert-butyl group (C-4) is expected to be further downfield compared to the carbon attached to the n-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of its n-butyl isomer, as they share the same primary functional groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Interpretation |

| O-H Stretch (phenolic) | 3200 - 3600 (broad) | Presence of hydroxyl groups. |

| C-H Stretch (aromatic) | 3000 - 3100 | Aromatic ring C-H bonds. |

| C-H Stretch (aliphatic) | 2870 - 2970 | C-H bonds of the tert-butyl group. |

| C=C Stretch (aromatic) | 1500 - 1600 | Aromatic ring skeletal vibrations. |

| C-O Stretch (phenolic) | 1150 - 1250 | Carbon-oxygen single bond of the phenol. |

Mass Spectrometry (MS)

The molecular weight of this compound is also 166.22 g/mol .

-

Molecular Ion (M⁺): m/z = 166

-

Predicted Key Fragmentation Pattern: The most prominent fragmentation for a tert-butyl substituted benzene is the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation, resulting in a strong peak at m/z = 151. This is a key diagnostic difference from the n-butyl isomer, which primarily shows a loss of a propyl radical.

Figure 3: Predicted dominant fragmentation pathways for the two isomers in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, typically Electron Impact (EI) for this type of molecule.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and elucidate the fragmentation pattern.

Conclusion

This technical guide provides a detailed spectroscopic analysis of 4-n-butylbenzene-1,3-diol and a predictive framework for its less-documented isomer, this compound. The key distinguishing features are found in the ¹H NMR (singlet for the tert-butyl group vs. multiplets for the n-butyl chain) and in the mass spectral fragmentation (loss of a methyl radical for the tert-butyl isomer vs. loss of a propyl radical for the n-butyl isomer). For researchers in drug development and related fields, a clear understanding of these spectroscopic differences is crucial for unambiguous compound identification, quality control, and the advancement of chemical research.

References

-

Wikipedia. 4-Butylresorcinol. [Link]

-

PubChem. 4-Butylresorcinol. [Link]

-

Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 27 Suppl 1, 19-23. [Link]

-

Kim, J. H., et al. (2015). Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. Biological and Pharmaceutical Bulletin, 38(10), 1643-1648. [Link]

-

Glienke, J., et al. (2021). Degradability of organic micropollutants with sonolysis—Quantification of the structural influence through QSPR modelling. Ultrasonics Sonochemistry, 73, 105494. [Link]

-

Bentham Science Publishers. (2022). Spectrophotometric Determination of 4-n-butylresorcinol in Cosmetics by Decolorization of Oxidized 3,3',5,5'-tetramethylbenzidine. Current Analytical Chemistry, 18(5), 589-596. [Link]

-

ResearchGate. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4-Tert-butylbenzene-1,3-diol in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-tert-butylbenzene-1,3-diol, a substituted resorcinol derivative of interest in pharmaceutical and materials science research. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, predictive insights into its behavior in a range of common laboratory solvents, and detailed, field-tested protocols for empirical solubility determination.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound, also known as 4-tert-butylresorcinol, possesses a molecular architecture that creates a duality in its solubility characteristics. The molecule's behavior in solution is dictated by the interplay between its polar and non-polar regions.

-

The Polar Core: The benzene-1,3-diol (resorcinol) moiety contains two hydroxyl (-OH) groups. These groups are capable of forming strong hydrogen bonds with polar solvents. The parent compound, resorcinol, is highly soluble in polar protic solvents like water and alcohols.[1][2][3]

-

The Non-Polar Appendage: The tert-butyl group is a bulky, non-polar alkyl substituent. This group disrupts the molecule's ability to pack into a crystal lattice and introduces significant hydrophobic character, which enhances its affinity for non-polar solvents.[4]

Therefore, the overall solubility of this compound is a balance between the hydrogen-bonding capacity of the hydroxyl groups and the hydrophobicity of the tert-butyl group. This structure suggests that the compound will exhibit good solubility in solvents of intermediate polarity and in certain polar and non-polar solvents, a concept often summarized by the principle "like dissolves like".[5][6]

Predictive Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Sparingly Soluble | The non-polar tert-butyl group provides some affinity, but the polar diol limits solubility. |

| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, and its moderate polarity can accommodate both the polar and non-polar groups. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM's polarity is suitable for dissolving compounds with both polar and non-polar characteristics. |

| Ethyl Acetate | Very Soluble | The ester group in ethyl acetate can act as a hydrogen bond acceptor for the hydroxyl groups, while the ethyl group interacts with the tert-butyl group. | |

| Acetone | Very Soluble | The ketone group is a strong hydrogen bond acceptor, leading to favorable interactions with the diol. | |

| Tetrahydrofuran (THF) | Very Soluble | The ether oxygen in THF is a hydrogen bond acceptor, and its overall moderate polarity makes it an excellent solvent for a wide range of organic compounds. | |

| Polar Protic | Methanol | Very Soluble | Methanol is a polar, protic solvent that can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl groups. |

| Ethanol | Very Soluble | Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding. | |

| Water | Sparingly Soluble | While the hydroxyl groups can hydrogen bond with water, the bulky, non-polar tert-butyl group significantly reduces aqueous solubility compared to unsubstituted resorcinol.[4] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an empirical determination is essential. The following protocol outlines a robust method for measuring the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining after equilibration.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method: Place the vial with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Once a constant weight is achieved, the mass of the dissolved solid can be determined.

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

The Role of Polarity in Solubility

The principle of "like dissolves like" can be visualized by considering the relative polarity of the solvents. A solvent's ability to dissolve this compound is dependent on its capacity to form favorable intermolecular interactions with both the polar hydroxyl groups and the non-polar tert-butyl group.

Caption: Relationship between solvent polarity and the predicted solubility of this compound.

Conclusion

This compound presents a classic case of how a molecule's functional groups dictate its solubility. Its amphiphilic nature, arising from the polar resorcinol core and the non-polar tert-butyl group, suggests broad solubility in solvents of intermediate to high polarity, particularly those capable of accepting hydrogen bonds. For researchers in drug development and materials science, a thorough understanding of these solubility characteristics is paramount for formulation, purification, and reaction chemistry. The predictive framework and detailed experimental protocol provided in this guide offer a robust starting point for working with this versatile compound.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). 4-[(4-Tert-butylphenyl)diazenyl]benzene-1,3-diol. PubChem.

- Unknown.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 4,6-DI(TERT-BUTYL)BENZENE-1,3-DIOL.

- Sigma-Aldrich. (n.d.). 4,6-Di-tert-butylbenzene-1,3-diol.

- Solubility of Things. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-tert-butylbenzene-1,2-diol. PubChem.

- National Center for Biotechnology Inform

- Sciencemadness Wiki. (2020, October 25). Resorcinol.

- ChemScene. (n.d.). 4,6-Di-tert-butylbenzene-1,3-diol.

- Scribd. (n.d.). Resorcinol: Structure & Properties.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

Sources

The Synthetic Versatility of 4-Tert-butylbenzene-1,3-diol: A Technical Guide for Organic Chemists

Introduction: Unveiling the Potential of a Substituted Resorcinol

In the vast landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these, resorcinol (benzene-1,3-diol) and its derivatives offer a rich platform for the construction of complex molecules with diverse applications. This technical guide focuses on a particularly intriguing derivative: 4-Tert-butylbenzene-1,3-diol. The introduction of the bulky tert-butyl group onto the resorcinol core imparts unique steric and electronic properties, opening avenues for its use as a versatile building block in medicinal chemistry, materials science, and fine chemical synthesis. This document will provide an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource to harness its synthetic potential.

Physicochemical Properties and Synthesis

This compound, also known as 4-tert-butylresorcinol, is a substituted phenol that presents as a solid at room temperature. The presence of the two hydroxyl groups renders the aromatic ring highly activated towards electrophilic substitution, while the tert-butyl group provides steric hindrance and enhances solubility in organic solvents.

| Property | Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | Off-white to light beige powder |

| CAS Number | 2206-50-0 |

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of resorcinol. This electrophilic aromatic substitution reaction typically employs a tert-butylating agent, such as tert-butyl alcohol or isobutylene, in the presence of an acid catalyst.[1]

Experimental Protocol: Friedel-Crafts Alkylation of Resorcinol

Objective: To synthesize this compound from resorcinol and tert-butyl alcohol.

Materials:

-

Resorcinol

-

Tert-butyl alcohol

-

Solid acid catalyst (e.g., Montmorillonite K-10 clay, zeolites)[1]

-

Organic solvent (e.g., toluene, heptane)

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in the chosen organic solvent.

-

Add the solid acid catalyst to the solution.

-

Slowly add tert-butyl alcohol to the reaction mixture. The molar ratio of resorcinol to tert-butyl alcohol can be varied to optimize the yield of the mono-alkylated product.[1]

-

Heat the reaction mixture to a temperature between 60-90°C and maintain for 2-8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices: The use of a solid acid catalyst is a key aspect of this protocol, aligning with green chemistry principles by replacing corrosive and hazardous liquid acids like sulfuric acid or aluminum chloride.[1] The solid catalyst can be easily recovered and potentially reused, simplifying the work-up procedure. The temperature and reaction time are critical parameters that influence the conversion and selectivity towards the desired mono-tert-butylated product versus the di-tert-butylated byproduct.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Applications in Organic Synthesis

The strategic placement of the hydroxyl and tert-butyl groups on the benzene ring makes this compound a valuable precursor for a variety of organic transformations.

As a Nucleophile in Aromatic Substitution and Condensation Reactions

The electron-rich nature of the aromatic ring, activated by the two hydroxyl groups, makes this compound an excellent nucleophile in various reactions.

-

Electrophilic Aromatic Substitution: The hydroxyl groups are strong ortho, para-directing activators.[2] The bulky tert-butyl group at the 4-position sterically hinders the adjacent positions, influencing the regioselectivity of further substitutions. This allows for predictable functionalization at the 2, 5, and 6 positions of the ring. For instance, nitration of tert-butylbenzene, a related compound, yields a mixture of ortho, meta, and para products, with the para isomer being the major product due to steric hindrance at the ortho positions.[3] A similar directing effect can be anticipated for this compound.

-

Condensation Reactions: The activated aromatic ring can participate in condensation reactions with aldehydes and ketones. A notable example is the synthesis of 4-(heterocycloalkyl)-benzene-1,3-diol compounds, where resorcinol is reacted with a cyclic ketone in the presence of a base.[4][5] This methodology can be extended to this compound to synthesize novel heterocyclic structures with potential applications in medicinal chemistry.

Diagram of Electrophilic Substitution

Caption: Regioselective electrophilic substitution on this compound.

Precursor for Bioactive Molecules: The Case of Tyrosinase Inhibitors

A significant application of 4-alkylresorcinols is in the field of dermatology and cosmetics as potent tyrosinase inhibitors for the treatment of hyperpigmentation.[6] While most of the published research focuses on the linear n-butyl isomer (4-n-butylresorcinol), the underlying principles are directly applicable to this compound.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[6] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots. 4-n-butylresorcinol has been shown to be a highly effective inhibitor of human tyrosinase, with a low IC50 value.[7][8] Its mechanism of action is believed to be the direct inhibition of the enzyme.[6]

The synthesis of these tyrosinase inhibitors often involves a two-step process:

-

Acylation: Friedel-Crafts acylation of resorcinol with a suitable acyl chloride or carboxylic acid to introduce a keto group at the 4-position.

-

Reduction: Reduction of the keto group to a methylene group, commonly achieved through methods like Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine and a strong base).[5] Catalytic hydrogenation over a palladium catalyst is a greener alternative.[6]

Given the structural similarity, it is highly probable that this compound exhibits similar tyrosinase inhibitory activity. The bulky tert-butyl group might influence the binding affinity to the enzyme's active site, potentially leading to altered potency compared to its n-butyl counterpart.

Experimental Protocol: Synthesis of a 4-Alkylresorcinol via Acylation and Reduction

Objective: To synthesize a 4-alkylresorcinol from resorcinol as a model for the synthesis of tyrosinase inhibitors.

Part 1: Acylation

-

To a mixture of resorcinol and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent (e.g., toluene), add the corresponding acyl chloride (e.g., butyryl chloride) dropwise at a controlled temperature.[5]

-

Stir the reaction mixture at an elevated temperature until the reaction is complete (monitored by TLC).

-

Cool the mixture and perform an aqueous work-up to isolate the crude 4-acylresorcinol.

-

Purify the product by recrystallization or column chromatography.

Part 2: Reduction (Wolff-Kishner Reduction)

-

Dissolve the 4-acylresorcinol in a high-boiling point solvent (e.g., diethylene glycol) and add hydrazine hydrate and a strong base (e.g., potassium hydroxide).[5]

-

Heat the mixture to reflux to form the hydrazone intermediate.

-

Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the reduction of the carbonyl group.

-

Cool the reaction mixture, dilute with water, and acidify to precipitate the 4-alkylresorcinol.

-

Collect the product by filtration and purify by recrystallization.

Role as an Antioxidant and Polymerization Inhibitor

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The tert-butyl group in phenolic antioxidants enhances their stability and effectiveness.[9] The isomeric compound, 4-tert-butylcatechol (TBC), is widely used as a polymerization inhibitor and stabilizer for monomers like styrene and butadiene.[6][10] It is also employed as an antioxidant in polymers such as polyethylene and polypropylene.[6]

Given its structural resemblance to TBC and other tert-butylated phenols, this compound is expected to possess significant antioxidant and radical-scavenging capabilities. This suggests its potential application as a stabilizer in various organic materials, including plastics, rubbers, and oils, to prevent degradation caused by oxidation. The two hydroxyl groups in the meta-position may offer a different reactivity profile compared to the ortho-dihydroxy arrangement in catechol derivatives.

Building Block for Advanced Materials

The di-functional nature of this compound makes it a candidate for use as a monomer in the synthesis of polymers. The hydroxyl groups can undergo esterification or etherification reactions to form polyesters or polyethers. The tert-butyl group can enhance the solubility and processability of the resulting polymers.

Furthermore, derivatives of this compound could find applications in the development of advanced materials. For instance, the related compound 4-tert-butyl-1,2-benzenedithiol is used to create metal complexes that absorb light in the near-infrared region, making them useful for optical information recording media.[11] This highlights the potential for derivatizing this compound to access novel materials with interesting photophysical or electronic properties.

Conclusion and Future Outlook

This compound is a versatile and synthetically accessible building block with a range of current and potential applications. Its primary utility, analogous to its n-butyl counterpart, lies in the development of tyrosinase inhibitors for dermatological and cosmetic applications. However, its unique electronic and steric properties also position it as a valuable precursor for the synthesis of complex organic molecules, a potential antioxidant and polymerization inhibitor, and a monomer for advanced materials. As the demand for novel functional molecules continues to grow across various scientific disciplines, the exploration of the full synthetic potential of this compound is a promising avenue for future research and development.

References

- US Patent US20160185749A1. (2016). Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry.

- EP Patent EP0278257A1. (1988). 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same.

- Kolbe, L., Mann, T., Gerwat, W., Batzer, J., Ahlheit, S., Scherner, C., ... & Stäb, F. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation.

- Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., ... & Park, K. C. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological and Pharmaceutical Bulletin, 28(12), 2216-2219.

- Garcia-Jimenez, A., Teruel-Puche, J. A., Berna, J., Rodriguez-Lopez, J. N., Tudela, J., & Garcia-Canovas, F. (2016). 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase. IUBMB life, 68(8), 663-672.

- CN Patent CN103159596A. (2013).

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

- WIPO Patent WO/2018/150395. (2018).

- ResearchGate. (2014).

- US Patent US20030125586A1. (2003).

-

National Institutes of Health. (2020, February 5). 4-n-Butylresorcinol-Based Linear and Graft Polymethacrylates for Arbutin and Vitamins Delivery by Micellar Systems. Retrieved from [Link]

- CN Patent CN102675052B. (2014).

-

National Institutes of Health. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

LookChem. (n.d.). 4-tert-BUTYLPHENOL. Retrieved from [Link]

Sources

- 1. US20030125586A1 - Process for preparing alkylated dihydroxybenzene - Google Patents [patents.google.com]

- 2. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-TERT-BUTYLBENZENE-1,2-DIOL | CAS 98-29-3 [matrix-fine-chemicals.com]

- 4. CN110511117B - Method for synthesizing 4-n-butylresorcinol by microchannel reaction - Google Patents [patents.google.com]

- 5. CN103159596A - Preparation method for 4-butylresorcinol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The pharmacologic action and use of 4-butylresorcinol_Chemicalbook [chemicalbook.com]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 11. EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same - Google Patents [patents.google.com]

Biological activity of substituted resorcinol derivatives

An In-depth Technical Guide to the Biological Activity of Substituted Resorcinol Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the diverse biological activities of substituted resorcinol derivatives. We will delve into the core mechanisms, structure-activity relationships (SAR), and key experimental protocols, offering field-proven insights to accelerate your research and development endeavors.

Introduction: The Versatile Resorcinol Scaffold

Resorcinol (1,3-dihydroxybenzene) is a deceptively simple aromatic diol that serves as a foundational scaffold for a vast array of biologically active molecules. The strategic placement of its two hydroxyl groups on the benzene ring at positions 1 and 3 creates an electron-rich system, making it a prime candidate for electrophilic substitution and a versatile building block in medicinal chemistry. This inherent reactivity, combined with the hydrogen-bonding capabilities of the hydroxyl groups, allows for the generation of derivatives with a wide spectrum of therapeutic properties. These derivatives have garnered significant attention for their applications in dermatology, oncology, and infectious disease research.[1][2] This guide will explore the most significant of these biological activities, providing both the theoretical underpinnings and the practical methodologies to assess them.

Tyrosinase Inhibitory Activity: A Cornerstone of Hyperpigmentation Treatment

One of the most extensively studied applications of resorcinol derivatives is in the modulation of melanin synthesis, primarily through the inhibition of tyrosinase.[3][4] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis.[3][4] Its dysregulation can lead to hyperpigmentary disorders such as melasma and age spots. Resorcinol derivatives have emerged as some of the most potent and clinically effective tyrosinase inhibitors.[3][4]

Mechanism of Tyrosinase Inhibition

The resorcinol moiety is a key structural feature for potent tyrosinase inhibition. Unlike catechols, which can be oxidized by tyrosinase and act as alternative substrates, the meta-dihydroxy arrangement of resorcinol is resistant to this oxidation.[3][4] The inhibitory mechanism is believed to involve the chelation of the copper ions within the enzyme's active site by the hydroxyl groups of the resorcinol ring.[3][4] Furthermore, some studies suggest that certain resorcinol derivatives can act as suicide inactivators, leading to the irreversible elimination of copper from the active site.

The 4-substituted resorcinol derivatives are particularly noteworthy. Compounds like 4-butylresorcinol and 4-hexylresorcinol are used in topical applications for skin lightening.[5][6] Thiamidol, a thiazolyl resorcinol, is another highly potent and selective inhibitor of human tyrosinase, demonstrating the potential for significant therapeutic impact in treating hyperpigmentation.[3][5][6]

Structure-Activity Relationship (SAR) for Tyrosinase Inhibition

The potency of tyrosinase inhibition by resorcinol derivatives is heavily influenced by the nature of the substituent at the 4-position.

-

Alkyl Chains: The length and hydrophobicity of an alkyl chain at the 4-position play a crucial role. There is often an optimal chain length for maximal activity; for instance, 4-butylresorcinol is a more potent inhibitor than derivatives with shorter or significantly longer chains.[7] This is likely due to a balance between binding to the hydrophobic pocket of the enzyme's active site and aqueous solubility.

-

Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings, such as the thiazole ring in Thiamidol, can dramatically increase inhibitory potency.[5][6] These additions can form additional interactions within the active site, enhancing binding affinity.

-

Hydrophobicity: In general, increasing the hydrophobicity of the substituent at the 4-position tends to augment tyrosinase inhibitory potency, as it facilitates better interaction with the enzyme's active site.[8]

Quantitative Data: Comparative Tyrosinase Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Reference |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 48.62 ± 3.38 µM | [9] |

| 4-Butylresorcinol | Human Tyrosinase | Potent inhibitor | [5][6] |

| Thiamidol | Human Tyrosinase | Highly potent inhibitor | [3] |

| (E)-PUSC with 4-substituted resorcinol | Mushroom Tyrosinase | Potent inhibitor | [9] |

| Urolithin derivative 1h | Mushroom Tyrosinase | 4.14 ± 0.10 μM | [9] |

| Compound 3g (DPPA derivative) | Mushroom Tyrosinase | Low nanomolar | [10][11] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol outlines a standard spectrophotometric method for assessing the tyrosinase inhibitory activity of substituted resorcinol derivatives using L-DOPA as a substrate.

1. Reagent Preparation:

- Phosphate Buffer (67 mM, pH 6.8)

- Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)

- L-DOPA solution (10 mM in phosphate buffer)

- Test compounds (resorcinol derivatives) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared.

- Positive control: Kojic acid solution.

2. Assay Procedure:

- In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the tyrosinase solution.

- Pre-incubate the mixture at 25°C for 10 minutes.

- Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

- Immediately measure the absorbance at 475 nm using a microplate reader.

- Continue to measure the absorbance at regular intervals (e.g., every minute) for 20-30 minutes.

3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

- Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

- Plot the percentage of inhibition against the logarithm of the test compound concentration.

- Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Causality Behind Experimental Choices:

-

Mushroom Tyrosinase: While human tyrosinase is the ultimate target, mushroom tyrosinase is often used for initial screening due to its commercial availability, lower cost, and high homology in the active site region.[11]

-

L-DOPA as Substrate: L-DOPA is a direct substrate for the dopa-oxidase activity of tyrosinase, and its oxidation to dopaquinone, which then forms dopachrome, can be easily monitored spectrophotometrically at 475 nm. This provides a direct and quantifiable measure of enzyme activity.

-

Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding equilibrium to be established before the substrate is introduced, leading to more accurate and reproducible inhibition data.

Workflow for Tyrosinase Inhibitor Screening

Caption: Workflow for in vitro screening of tyrosinase inhibitors.

Antimicrobial Activity: A Renewed Interest

Resorcinol itself has a long history of use as an antiseptic. Modern research has focused on developing substituted resorcinol derivatives with enhanced and more specific antimicrobial properties.[1] These compounds have shown activity against a range of bacteria and fungi, including clinically relevant pathogens.[12][13][14]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, the lipophilic nature of many substituted resorcinols, particularly those with long alkyl chains, suggests an interaction with microbial cell membranes. This can lead to membrane disruption, increased permeability, and ultimately, cell death.

For example, resorcinol-based bolaamphiphilic quaternary ammonium compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including ESKAPE pathogens.[13] Their structure, with two cationic heads and a hydrophobic linker, is designed to effectively interact with and disrupt the bacterial membrane.

Additionally, some brominated resorcinol dimers have shown potent antibacterial and antifungal activity, with one derivative also inhibiting the enzyme isocitrate lyase in Candida albicans, suggesting a more specific mode of action beyond general membrane disruption.[12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Alkyl Chain Length: For alkylresorcinols, the length of the alkyl chain is a critical determinant of activity. For instance, in a study of antidermatophytic activity, 4-hexylresorcinol and phenylethylresorcinol showed broad and potent antifungal activity, while 4-butylresorcinol was less effective.[1]

-

Cationic Groups: The introduction of quaternary ammonium groups, as seen in bolaamphiphiles, confers potent, broad-spectrum antibacterial activity.[13]

-

Halogenation: The addition of bromine atoms to the resorcinol ring has been shown to yield dimers with significant antibacterial and antifungal properties.[12]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

| Compound Class | Organism | MIC Range (µM) | Reference |

| Resorcinol-based Bolaamphiphiles | P. aeruginosa | 4-16 | [13] |

| Resorcinol-based Bolaamphiphiles | Other bacterial strains | 0.5-4 | [13] |

| Phenylethyl resorcinol | Dermatophytes | Good activity | [1] |

| 4-Hexylresorcinol | Dermatophytes | Good activity | [1] |

| Brominated resorcinol dimers | Bacteria and C. albicans | Potent activity | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a resorcinol derivative against a bacterial strain, following CLSI guidelines.

1. Reagent and Culture Preparation:

- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Bacterial inoculum prepared from an overnight culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

- Test compound stock solution in DMSO, with serial twofold dilutions prepared in CAMHB.

2. Assay Procedure:

- In a 96-well microplate, add 50 µL of CAMHB to all wells except the first column.

- Add 100 µL of the highest concentration of the test compound (in CAMHB) to the first column.

- Perform serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column of dilutions.

- Add 50 µL of the prepared bacterial inoculum to each well.

- Include a positive control (bacteria with no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

3. Data Analysis:

- After incubation, visually inspect the wells for turbidity.

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Causality Behind Experimental Choices:

-

Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

-

0.5 McFarland Standard: This standard ensures that the starting inoculum of bacteria is consistent across experiments, which is crucial for the reproducibility of MIC values.

-

Serial Twofold Dilutions: This method allows for the efficient testing of a wide range of concentrations to pinpoint the MIC.

Anticancer Potential: An Emerging Frontier

The application of resorcinol derivatives in oncology is a growing field of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate key signaling pathways involved in cancer progression.[2][15][16]

Mechanisms of Anticancer Action

The anticancer mechanisms of resorcinol derivatives are diverse:

-

Induction of Apoptosis: Many natural and synthetic resorcinols can trigger programmed cell death in cancer cells. This can occur through the fragmentation of DNA and the condensation of nuclei.[2]

-

Inhibition of Heat Shock Protein 90 (Hsp90): The resorcinol scaffold is a key feature in several Hsp90 inhibitors. Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in anti-proliferative and pro-apoptotic effects.[17]

-

Generation of Reactive Oxygen Species (ROS): Similar to other quinone-like structures, some resorcinol derivatives can undergo redox cycling, leading to the generation of ROS. While this contributes to their antioxidant properties at low levels, at higher concentrations within cancer cells, it can induce oxidative stress and cell death.[15]

-

STAT3 Inhibition: Some derivatives, particularly those based on a 1,4-naphthoquinone scaffold which can be related to resorcinol structures, have been shown to inhibit the dimerization of STAT3, a key transcription factor involved in cancer cell proliferation and survival.[15]

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR for anticancer activity is highly dependent on the specific target and cancer type. However, some general trends can be observed:

-

Substituent Position: The position and nature of substituents on the resorcinol ring can significantly impact cytotoxicity.

-

Fusion with other Ring Systems: The fusion of the resorcinol moiety into larger polycyclic structures, or its incorporation into more complex molecules, is a common strategy for developing potent anticancer agents.[17]

-

Lipophilicity: As with other biological activities, a balance of hydrophilicity and lipophilicity is crucial for cell permeability and target engagement.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

1. Cell Culture and Seeding:

- Culture a cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

- Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of the resorcinol derivative in cell culture medium.

- Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations.

- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

- Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

- Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Measurement:

- Carefully remove the medium from the wells.

- Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

- Shake the plate gently to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Hsp90 Inhibition

Caption: Mechanism of action for resorcinol-based Hsp90 inhibitors.

Antioxidant Properties

Alkylresorcinols, found naturally in whole grains, are known for their antioxidant properties.[2][18][19] They can act as primary antioxidants by scavenging free radicals and as secondary antioxidants through mechanisms like metal chelation.[18]

The resorcinol moiety, with its hydroxyl groups, can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as hydroxyl (HO•) and peroxyl (HOO•) radicals.[18][20][21] This radical scavenging activity helps to protect cells from oxidative damage, which is implicated in a wide range of diseases.

Studies have shown that alkylresorcinols are potent scavengers of hydroxyl radicals and can also effectively scavenge peroxyl radicals, particularly in aqueous environments.[18] Their ability to chelate metal ions like copper can also prevent the formation of free radicals in the first place.[18]

Conclusion and Future Perspectives

Substituted resorcinol derivatives represent a remarkably versatile class of compounds with a broad spectrum of well-documented biological activities. Their success as tyrosinase inhibitors is clinically established, and their potential as antimicrobial and anticancer agents is a vibrant and promising area of ongoing research. The ability to fine-tune their activity through synthetic modification of the resorcinol scaffold ensures that new derivatives with improved potency, selectivity, and pharmacokinetic properties will continue to emerge. Future research will likely focus on the development of multi-target resorcinol derivatives, combination therapies, and the elucidation of novel mechanisms of action.

References

- Dyer, J. A. (n.d.). Structure activity relationships of resorcinol substituted ring systems. PubMed.

- Giménez-Bañón, A., et al. (n.d.). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Wiley Online Library.

- Land, E. J., et al. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives. ResearchGate.

- Choi, H., et al. (n.d.). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. MDPI.

- Giménez-Bañón, A., et al. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. ChemMedChem.

- Kim, D. S., et al. (n.d.). Effects of Certain Resorcinol Derivatives on the Tyrosinase Activity and the Growth of Melanoma Cells. PubMed.

- Dyer, J. A. (n.d.). Structure activity relationships of resorcinol substituted ring systems. Semantic Scholar.

- Li, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org.

- Kim, M., et al. (n.d.). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.

- (n.d.). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. ResearchGate.

- (n.d.). An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues. Benchchem.

- Kolbe, L., et al. (n.d.). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. MDPI.

- Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. PubMed.

- Al-Awthan, Y. S., et al. (2023). Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. National Institutes of Health.

- (n.d.). Synthetic pathway and structures of the resorcinol derivatives. ResearchGate.

- Carradori, S., et al. (n.d.). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. National Institutes of Health.

- (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. ResearchGate.

- Kumar, A., et al. (2025). Resorcinol-based Bolaamphiphilic Quaternary Ammonium Compounds. PubMed.

- (2025). In Vitro Antioxidant Activity and Antigenotoxicity of 5- n -Alkylresorcinols. ResearchGate.

- (n.d.). Synthesis, characterization and antimicrobial activity of Resorcinol- Melamine-Formaldehyde resin. Journal of Chemical and Pharmaceutical Research.

- Zabolotneva, A., et al. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. National Institutes of Health.

- (n.d.). Dihydroxybenzene derivatives of antimicrobial activity. PubMed.

- (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.

- (2025). Analysis of Redox Properties of Polyphenols with Resorcinol Moiety. ResearchGate.

- (n.d.). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. National Institutes of Health.

- (2025). The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90: Synthesis and structure-activity relationship (SAR) studies. ResearchGate.

- Soejarto, D. D., et al. (n.d.). Discovery of Anticancer Agents of Diverse Natural Origin. National Institutes of Health.

- Kolbe, L., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PubMed Central.

- Li, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org.

Sources

- 1. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. preprints.org [preprints.org]

- 12. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resorcinol-based Bolaamphiphilic Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydroxybenzene derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Anticancer Agents of Diverse Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Theoretical Exploration of 4-Tert-butylbenzene-1,3-diol: A Computational Guide to its Electronic Properties

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 4-Tert-butylbenzene-1,3-diol, a substituted resorcinol derivative of interest in medicinal chemistry and materials science.[1][2] Recognizing the challenges in the regioselective functionalization of the resorcinol scaffold, this document outlines a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to elucidate the molecule's electronic structure, reactivity, and spectroscopic characteristics.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational chemistry for the in silico characterization of phenolic compounds. We will detail the rationale behind the selection of computational methods, provide step-by-step protocols for key analyses, and present data in a clear, accessible format to bridge theoretical calculations with practical applications.

Introduction: The Significance of Substituted Resorcinols

Resorcinol (benzene-1,3-diol) and its derivatives are a class of phenolic compounds with a wide range of applications, stemming from their unique electronic and chemical properties.[4][5] The hydroxyl groups on the aromatic ring are strong ortho- and para-directing activators, making the resorcinol scaffold a versatile building block in organic synthesis.[3] Alkylresorcinols, a subclass to which this compound belongs, are known for their biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of an alkyl substituent, such as a tert-butyl group, can significantly influence the electronic distribution, lipophilicity, and ultimately, the bioactivity of the parent molecule.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to probe the electronic properties of such molecules at the atomic level.[6][7] These computational approaches can predict a variety of parameters, including molecular orbital energies, electrostatic potential surfaces, and spectroscopic signatures, which are crucial for understanding reaction mechanisms, designing novel derivatives with enhanced properties, and interpreting experimental data.[8][9] This guide will delineate a systematic computational workflow for characterizing the electronic landscape of this compound.

Foundational Principles: A DFT-Based Approach

Density Functional Theory has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the ground-state electronic energy and all other ground-state electronic properties of a molecule are a functional of the electron density.

The Causality of Method Selection: Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of chemical systems.[7][8] For specific properties like electronic excitations, time-dependent DFT (TD-DFT) is the method of choice.[8]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed.[7][8] The components of this basis set notation signify:

-

6-311: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

-